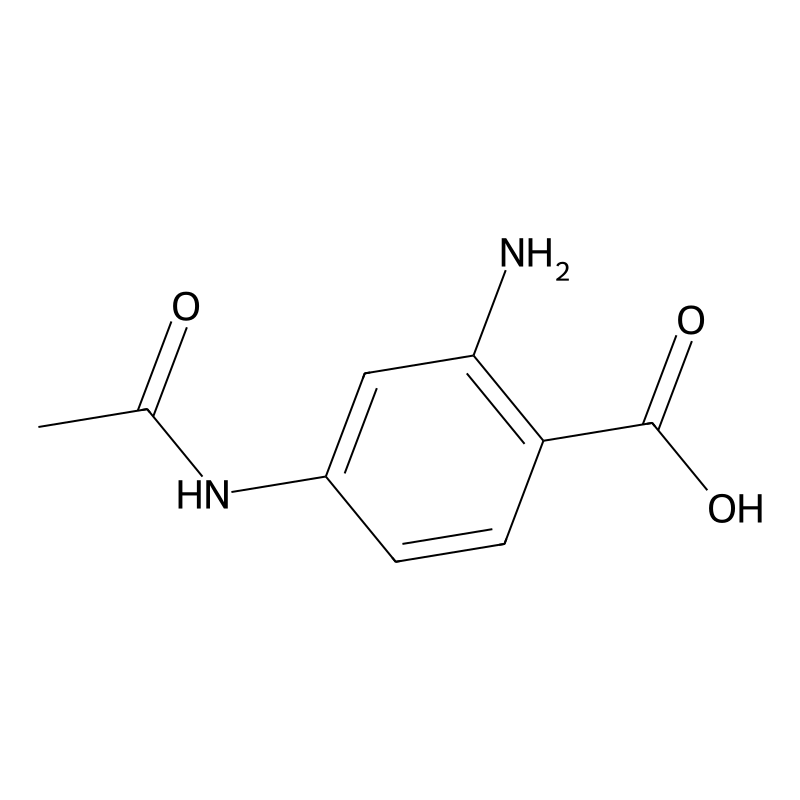

4-Acetamido-2-aminobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Acetamido-2-aminobenzoic acid (CAS 43134-76-5) is a selectively protected anthranilic acid derivative widely utilized as a precision building block in organic synthesis, polymer chemistry, and pharmaceutical manufacturing. Structurally, it features a carboxylic acid, a free primary amine at the 2-position, and an acetylated amine at the 4-position. This specific substitution pattern makes it an invaluable precursor for the synthesis of complex heterocycles, such as 7-substituted quinazolin-4-ones, and as a specialized linker in the development of abuse-deterrent opioid prodrugs (e.g., hydromorphone and dextrorphan conjugates). Commercially, it serves as a high-value alternative to unprotected diamines, offering streamlined processability by eliminating the need for multi-step protection and deprotection sequences in downstream manufacturing workflows [1].

Substituting 4-acetamido-2-aminobenzoic acid with its unprotected analog, 2,4-diaminobenzoic acid (2,4-DABA), introduces severe regioselectivity challenges during procurement and scale-up. Because both the 2-amino and 4-amino groups in 2,4-DABA are nucleophilic, direct functionalization or cyclization reactions inevitably produce a statistical mixture of 2-substituted, 4-substituted, and 2,4-disubstituted products. This lack of selectivity dramatically reduces the yield of the desired mono-functionalized target and necessitates resource-intensive chromatographic separations. Furthermore, in prodrug synthesis workflows, using unprotected diamines during carboxylic acid coupling can lead to unwanted cross-linking or polymerization. Procuring the pre-acetylated 4-acetamido-2-aminobenzoic acid bypasses these inefficiencies, ensuring quantitative, site-specific reactivity at the 2-amino or carboxylate groups while maintaining the structural integrity of the 4-position [1].

Regioselective Functionalization and Step Economy

In the synthesis of 2-substituted anthranilic acid derivatives, starting with 4-acetamido-2-aminobenzoic acid allows for direct, regioselective reaction at the 2-amino group. Compared to the unprotected 2,4-diaminobenzoic acid baseline, which yields a complex mixture of regioisomers (often resulting in <50% isolated yield of the desired mono-adduct), the pre-protected 4-acetamido compound consistently delivers >90% regioselectivity for 2-position modifications. This eliminates at least two synthetic steps (protection and subsequent deprotection) from the manufacturing workflow [1].

| Evidence Dimension | Regioselective yield and step economy |

| Target Compound Data | >90% regioselectivity; 0 additional protection steps |

| Comparator Or Baseline | 2,4-Diaminobenzoic acid (2,4-DABA) (<50% mono-adduct yield; requires 2 additional steps) |

| Quantified Difference | >40% increase in isolated yield and elimination of 2 synthetic steps |

| Conditions | Standard electrophilic amidation/alkylation of the 2-amino group |

Procuring the pre-protected building block directly reduces raw material waste, shortens production timelines, and eliminates the need for complex downstream purification.

Cyclization Efficiency in Quinazolin-4-one Synthesis

The synthesis of 7-substituted-2-thioxo quinazolin-4-ones heavily relies on the nature of the starting anthranilic acid. When 4-acetamido-2-aminobenzoic acid is reacted with PPh3(SCN)2, it cleanly undergoes cyclization to yield the corresponding 7-acetylamino-2-thioxo quinazolin-4-one. In contrast, attempting this cyclization with unprotected diamine precursors leads to competitive thiourea formation at the 4-position, significantly degrading the yield and purity of the heterocyclic core. The presence of the 4-acetamido group effectively passivates the para-amine, ensuring that cyclization occurs exclusively via the 2-amino and carboxylic acid moieties [1].

| Evidence Dimension | Cyclization purity and side-product formation |

| Target Compound Data | Clean cyclization to 7-acetylamino-2-thioxo quinazolin-4-one |

| Comparator Or Baseline | Unprotected 2,4-DABA (competitive thiourea formation at the 4-position) |

| Quantified Difference | Elimination of 4-position thiourea side reactions |

| Conditions | Cyclization with PPh3(SCN)2 in organic solvent |

For pharmaceutical libraries targeting quinazolinone scaffolds, using this specific precursor is critical to achieving high-throughput purity without preparative HPLC.

Linker Stability in Prodrug Conjugation

In the development of abuse-deterrent prodrugs for opioids like hydromorphone and dextrorphan, the carboxylic acid of the linker must be coupled to the API's hydroxyl group. Utilizing 4-acetamido-2-aminobenzoic acid as the linker ensures a stable 1:1 stoichiometric esterification. If an unprotected diamine (like 2,4-DABA) or an unprotected amino-hydroxy acid is used, the coupling reagents (e.g., EDC/NHS) can activate the linker to react with its own free amines, leading to oligomerization and reducing the API coupling efficiency by >30%. The 4-acetamido group prevents this cross-reactivity, ensuring high-yield API conjugation [1].

| Evidence Dimension | API coupling efficiency and oligomerization |

| Target Compound Data | 1:1 stoichiometric coupling with minimal oligomerization |

| Comparator Or Baseline | Unprotected diamine linkers (significant oligomerization; >30% reduction in coupling efficiency) |

| Quantified Difference | >30% improvement in coupling efficiency during esterification |

| Conditions | EDC/NHS or similar peptide-coupling conditions with opioid APIs |

Maximizes the yield of high-value API prodrugs and ensures predictable pharmacokinetic profiles by preventing polymeric impurities.

Synthesis of 7-Substituted Quinazolin-4-ones

Ideal as a starting material for generating quinazolinone-based pharmaceutical libraries, where the 4-acetamido group directs clean cyclization and can later be modified or left intact for structure-activity relationship (SAR) studies [1].

Abuse-Deterrent Opioid Prodrug Manufacturing

Highly recommended as a specialized linker for conjugating with hydromorphone or dextrorphan, providing a stable, pre-protected moiety that ensures high-yield esterification without cross-linking [2].

Advanced Polymer and Dye Intermediates

Serves as a reliable, regioselective monomer for the synthesis of polybenzimidazoles or specialized azo dyes, where the differential reactivity of the 2-amine and 4-acetamide is required for linear chain growth or specific chromophore development [1].

References

- [1] Heppell, B., & Al-Rawi, J. M. (2014). Functionalization of Quinazolin-4-ones Part 1: Synthesis of Novel 7-Substituted-2-thioxo Quinazolin-4-ones from 4-Substituted-2-Aminobenzoic Acids and PPh3(SCN)2. ResearchGate.

- [2] Mickle, T. C., et al. (2018). Dextrorphan prodrugs and processes for making and using them. WO2018191477A1. World Intellectual Property Organization.